2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide
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Overview
Description
2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide is a chemical compound with a complex structure that includes cyano, methyl, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide typically involves the reaction of cyanoacetamide derivatives with isopropyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon are used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetamide: A simpler compound with similar reactivity but lacking the isopropyl and carbonyl groups.
N,N-Dimethylcyanoacetamide: Contains additional methyl groups, which can influence its reactivity and applications.
Acetamiprid: A related compound used as an insecticide, highlighting the versatility of cyanoacetamide derivatives.
Uniqueness
2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and other industries.
Properties
CAS No. |
71063-71-3 |
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Molecular Formula |
C8H11N3O4 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
[[1-cyano-2-(methylamino)-2-oxoethylidene]amino] propan-2-yl carbonate |
InChI |
InChI=1S/C8H11N3O4/c1-5(2)14-8(13)15-11-6(4-9)7(12)10-3/h5H,1-3H3,(H,10,12) |
InChI Key |
WUCLDYYZHIHAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)ON=C(C#N)C(=O)NC |
Origin of Product |
United States |
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